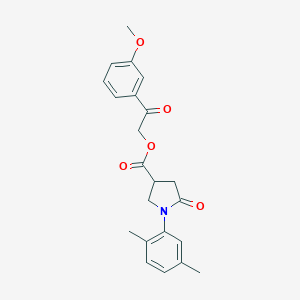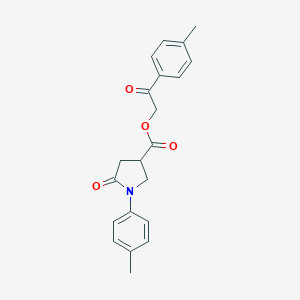
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MMDOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific studies, including its use as a NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a protein complex that plays a crucial role in the immune system. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which could have implications in the treatment of inflammatory diseases. Additionally, this compound has shown potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that this compound inhibits the activation of the NLRP3 inflammasome by blocking the ATPase activity of the NLRP3 protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, including IL-1β and IL-18. Additionally, this compound has been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a NLRP3 inflammasome inhibitor. Additionally, this compound has shown potential in the treatment of cancer, making it a promising compound for cancer research. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Furthermore, studies are needed to optimize the synthesis method of this compound to increase the yield of the compound. Overall, this compound has shown promising results in scientific studies, and further research could lead to the development of new treatments for various diseases.
Synthesis Methods
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and carbonyldiimidazole. Another method involves the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and ethyl chloroformate. The yield of this compound using these methods ranges from 30-70%.
properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-8-15(2)19(9-14)23-12-17(11-21(23)25)22(26)28-13-20(24)16-5-4-6-18(10-16)27-3/h4-10,17H,11-13H2,1-3H3 |
InChI Key |
HVZQLKGHNBWMJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)